Methyl 5-chloro-3-nitropicolinate can be classified as a nitro-substituted pyridine derivative. Its molecular formula is , indicating the presence of chlorine, nitro, and ester functional groups. This compound is typically synthesized from precursors like 5-chloro-3-nitropyridine through various chemical reactions involving nitration and esterification processes.
The synthesis of methyl 5-chloro-3-nitropicolinate generally involves the following steps:
Technical Parameters:
The molecular structure of methyl 5-chloro-3-nitropicolinate can be described as follows:
ClC1=C(C(=O)OC)N=CC(=C1)[N+](=O)[O-]
.Methyl 5-chloro-3-nitropicolinate can participate in various chemical reactions, including:
The mechanism of action for methyl 5-chloro-3-nitropicolinate primarily involves its interaction with biological targets due to its electrophilic nature:
Methyl 5-chloro-3-nitropicolinate exhibits several notable physical and chemical properties:
Methyl 5-chloro-3-nitropicolinate finds applications in various fields:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1